4-(Trimethylsilyl)but-3-ynal
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Overview
Description
4-(Trimethylsilyl)but-3-ynal is an organic compound with the molecular formula C7H12OSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of 1,3-dienes and macroexpansion of cyclic ketones . The compound is characterized by the presence of a trimethylsilyl group attached to a butynal structure, which imparts unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trimethylsilyl)but-3-ynal can be synthesized through various methods. One common approach involves the reaction of trimethylsilylacetylene with formaldehyde under basic conditions to yield the desired product . Another method includes the use of ynals and thiols catalyzed by bulky N-heterocyclic carbene (NHC) to form sulfenyl-substituted aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylsilyl)but-3-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Trimethylsilyl)but-3-ynal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)but-3-ynal involves its reactivity as a synthetic equivalent for the butadienyl carbonium ion. This allows it to participate in various organic reactions, such as the formation of 1,3-dienes and macroexpansion of cyclic ketones . The trimethylsilyl group stabilizes the intermediate species, facilitating the desired transformations.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)propynal: Similar structure but with different reactivity and applications.
4-Trimethylsilyl-3-butyn-1-ol: Another related compound used in organic synthesis.
Uniqueness
4-(Trimethylsilyl)but-3-ynal is unique due to its ability to act as a synthetic equivalent for the butadienyl carbonium ion, making it highly valuable in the preparation of 1,3-dienes and macrocyclic compounds . Its stability and reactivity are enhanced by the presence of the trimethylsilyl group, distinguishing it from other similar compounds.
Properties
CAS No. |
68754-12-1 |
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Molecular Formula |
C7H12OSi |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
4-trimethylsilylbut-3-ynal |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8/h6H,4H2,1-3H3 |
InChI Key |
RZTYOGSWPVNYPL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCC=O |
Origin of Product |
United States |
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